REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][O:4][N:5]=[C:6]([C:12]([CH3:14])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8].Br>C(Cl)(Cl)(Cl)Cl.C(O)(=O)C>[CH3:3][O:4][N:5]=[C:6]([C:12]([CH2:14][Br:1])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8]
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Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CON=C(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Br
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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a mixture of syn and anti isomers) (100 g.)
|
Type
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WASH
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Details
|
The reaction mixture was washed twice with water (300 ml.)
|
Type
|
DRY_WITH_MATERIAL
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Details
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a sodium bicarbonate aqueous solution and a saturated sodium chloride aqueous solution and dried over magnesium sulfate
|
Type
|
ADDITION
|
Details
|
The solution was treated with activated charcoal (2 g.)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CON=C(C(=O)OCC)C(=O)CBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |